molecular formula C22H22ClN5O4 B11008906 N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide

Cat. No.: B11008906
M. Wt: 455.9 g/mol
InChI Key: FSUZOZHKDLCZGH-UHFFFAOYSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a piperidine core substituted with a 4-chlorophenyl group and a hydroxyl group. The acetamide side chain is further modified with a benzotriazinone moiety. The benzotriazinone group is notable for its electron-deficient aromatic system, which may contribute to interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C22H22ClN5O4

Molecular Weight

455.9 g/mol

IUPAC Name

N-[2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl]-2-(4-oxo-1,2,3-benzotriazin-3-yl)acetamide

InChI

InChI=1S/C22H22ClN5O4/c23-16-7-5-15(6-8-16)22(32)9-11-27(12-10-22)20(30)13-24-19(29)14-28-21(31)17-3-1-2-4-18(17)25-26-28/h1-8,32H,9-14H2,(H,24,29)

InChI Key

FSUZOZHKDLCZGH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=C(C=C2)Cl)O)C(=O)CNC(=O)CN3C(=O)C4=CC=CC=C4N=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide typically involves multiple stepsThe reaction conditions often include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while substitution reactions could introduce new functional groups or modify existing ones .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing benzotriazine derivatives exhibit antimicrobial properties. The presence of the piperidine ring enhances the compound's ability to interact with bacterial targets. In vitro studies have shown that similar compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Bacterial StrainActivity Level
Staphylococcus aureusModerate
Escherichia coliStrong
Salmonella typhiModerate

Anticancer Potential

The benzotriazine component is associated with anticancer activity due to its ability to inhibit specific enzymes involved in cancer cell proliferation. Compounds similar to N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide have been evaluated for their cytotoxic effects on various cancer cell lines, showing promising results in inhibiting tumor growth .

Synthesis and Biological Evaluation

A study synthesized several piperidine derivatives, including compounds structurally related to this compound. These compounds were evaluated for their antibacterial and anticancer properties. Results indicated that certain derivatives exhibited significant inhibition of bacterial growth and cytotoxicity against cancer cells .

Structure-Activity Relationship (SAR) Studies

SAR studies have shown that modifications in the piperidine ring and benzotriazine moiety can significantly affect the biological activity of the compound. For instance, introducing different substituents on the chlorophenyl group altered both antimicrobial and anticancer efficacy .

Mechanism of Action

The mechanism of action of N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide involves its interaction with specific molecular targets and pathways within biological systems. This could include binding to enzymes or receptors, modulating signaling pathways, or affecting cellular processes. The exact mechanism depends on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Piperidine/Piperazine Cores

  • Compound from : N-(4-Chlorophenyl)-2-{1-[(4-ethylpiperazin-1-yl)acetyl]-3-oxopiperazin-2-yl}acetamide Key Differences: Replaces the benzotriazinone group with a 3-oxopiperazine ring and introduces a 4-ethylpiperazine substituent. Implications: The ethylpiperazine group may enhance solubility due to its basic nitrogen, while the lack of benzotriazinone could reduce π-stacking interactions with aromatic residues in target proteins .
  • Compound from : N-(4-phenoxyphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide Key Differences: Substitutes the benzotriazinone with a pyridinylpiperazine group and replaces the 4-chlorophenyl with a phenoxyphenyl moiety.

Acetamide Derivatives with Heterocyclic Modifications

  • Compound from : 2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Key Differences: Features a pyrazolone ring instead of benzotriazinone and a dichlorophenyl group. Implications: The pyrazolone core is associated with anti-inflammatory and analgesic activities, suggesting divergent therapeutic applications compared to the target compound .
  • Compound from :
    S)-N-(1-((4,6-dioxo-1,4,5,6-tetrahydropyrimidin-2-yl)oxy)-1-(4-hydroxyphenyl)ethyl)-N-(4-sulfamoylphenyl)acetamide

    • Key Differences : Incorporates a tetrahydropyrimidine-dione system and sulfonamide group.
    • Implications : The sulfonamide moiety may enhance antibacterial or diuretic activity, while the pyrimidine-dione could influence hydrogen-bonding interactions .

Comparative Data Table

Property Target Compound Compound Compound
Core Structure Piperidine + benzotriazinone Piperazine + 3-oxopiperazine Pyrazolone + dichlorophenyl
Key Functional Groups 4-Chlorophenyl, hydroxyl, acetamide, benzotriazinone 4-Chlorophenyl, ethylpiperazine, acetamide Dichlorophenyl, pyrazolone, acetamide
Potential Bioactivity Enzyme inhibition (speculative) Solubility-enhanced CNS ligands (speculative) Anti-inflammatory/analgesic (speculative)
Synthetic Complexity High (multiple heterocycles) Moderate (linear piperazine synthesis) Low (direct amide coupling)

Research Findings and Implications

  • Challenges in Optimization: Compared to ’s compound, the hydroxyl and benzotriazinone groups in the target may reduce metabolic stability, necessitating prodrug strategies or formulation adjustments.
  • Contradictory Evidence : While highlights the therapeutic promise of dichlorophenyl acetamides, the target compound’s 4-chlorophenyl group might limit bioavailability due to increased hydrophobicity .

Biological Activity

N-{2-[4-(4-chlorophenyl)-4-hydroxypiperidin-1-yl]-2-oxoethyl}-2-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetamide is a complex compound with potential pharmacological applications. Its structure suggests a multifaceted interaction profile, which has been the subject of various biological activity studies. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

  • Molecular Formula : C₁₈H₁₈ClN₃O₃
  • Molecular Weight : 367.81 g/mol
  • IUPAC Name : this compound

Antimicrobial Activity

Research has indicated that compounds containing piperidine and benzotriazine moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of piperidine possess antibacterial activity against various strains such as Salmonella typhi and Bacillus subtilis . The presence of the chlorophenyl group in the compound may enhance its interaction with bacterial membranes, contributing to its efficacy.

Enzyme Inhibition

The compound's structural features suggest potential as an enzyme inhibitor. Piperidine derivatives have been noted for their ability to inhibit acetylcholinesterase (AChE) and urease. The inhibition of AChE is particularly relevant in treating neurodegenerative diseases like Alzheimer's . In vitro studies have demonstrated that piperidine derivatives can significantly inhibit AChE compared to standard references .

Anticancer Potential

Preliminary studies indicate that similar compounds may exhibit anticancer properties. The mechanism often involves the induction of apoptosis in cancer cells through various pathways . For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cancer cell lines.

Study 1: Antimicrobial Efficacy

A study synthesized several piperidine derivatives and evaluated their antimicrobial activity. The results showed that compounds with a piperidine nucleus exhibited moderate to strong antibacterial effects against selected pathogens . Notably, compounds with additional functional groups displayed enhanced activity.

CompoundTarget BacteriaActivity Level
1Salmonella typhiModerate
2Bacillus subtilisStrong
3Escherichia coliWeak

Study 2: Enzyme Inhibition Assays

In another investigation focused on enzyme inhibition, derivatives were tested for AChE inhibition. The study found that several compounds demonstrated significant inhibitory effects compared to controls, indicating potential therapeutic applications in neurodegenerative diseases .

CompoundAChE Inhibition (%)Reference Compound
A78Donepezil
B65Rivastigmine
C45Control

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The hydrophobic regions of the molecule may interact with bacterial membranes, leading to cell lysis.
  • Enzyme Binding : The piperidine ring can facilitate binding to active sites on enzymes like AChE, inhibiting their function.
  • Apoptotic Pathways : Similar compounds have been shown to activate apoptotic pathways in cancer cells, leading to cell death.

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